

Physical and chemical properties of 2-tert-butylthiophenol

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Compound of Interest

Compound Name: 2-Tert-butylthiophenol

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An In-depth Technical Guide to 2-tert-butylthiophenol

Abstract

2-tert-butylthiophenol is a sterically hindered aromatic thiol whose unique structural characteristics dictate its physical properties and chemical reactivity. The presence of a bulky tert-butyl group ortho to the thiol functionality imparts significant steric shielding, influencing its participation in common thiol reactions such as oxidation and alkylation. This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, chemical reactivity, and applications of **2-tert-butylthiophenol**, with a particular focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its purification and a representative synthetic application are provided, alongside essential safety and handling information.

Core Physicochemical and Spectral Properties

2-tert-butylthiophenol, also known as 2-(1,1-dimethylethyl)benzenethiol, is a pale yellow, air-sensitive liquid.^[1] The defining feature of its structure is the bulky tert-butyl group positioned on the benzene ring adjacent to the sulfhydryl (-SH) group. This arrangement is fundamental to its chemical behavior.

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties of **2-tert-butylthiophenol** is presented below for quick reference.

Property	Value	Source(s)
IUPAC Name	2-tert-butylbenzenethiol	[2]
Synonyms	2-(tert-Butyl)thiophenol, o-tert-Butylbenzenethiol	[2]
CAS Number	19728-41-7	[3][4]
Molecular Formula	C ₁₀ H ₁₄ S	[3]
Molecular Weight	166.29 g/mol	[2][5]
Appearance	Pale Yellow Liquid	[1]
Boiling Point	69-70 °C at 0.2 mmHg	[1][6]
Density	0.9882 g/cm ³	[1][6]
Refractive Index (n _{20/D})	1.5600	[1][6]
pKa	6.86 ± 0.43 (Predicted)	[1]
Solubility	Not miscible or difficult to mix with water	[1][6]

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of **2-tert-butylthiophenol**.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm. The aromatic protons will appear as a multiplet in the δ 7.0-7.5 ppm region. The thiol proton (-SH) typically presents as a broad singlet, with its chemical shift being concentration and solvent-dependent.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic carbons will

show six distinct signals due to the lack of symmetry.

- Infrared (IR) Spectroscopy: The IR spectrum provides key information on functional groups. A weak absorption band for the S-H stretching vibration is expected to appear in the region of 2550-2600 cm^{-1} .^[3] Aromatic C-H stretching vibrations are observed above 3000 cm^{-1} , while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm^{-1} region.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) at $m/z = 166$.^{[2][3]} A prominent fragment is often observed at $m/z = 151$, corresponding to the loss of a methyl group ($[\text{M}-\text{CH}_3]^+$).^[2]

Synthesis and Chemical Reactivity

The reactivity of **2-tert-butylthiophenol** is dominated by the nucleophilic character of the thiol group and the properties of the aromatic ring, both of which are modulated by the steric hindrance of the ortho-tert-butyl group.

Synthesis

A common laboratory-scale synthesis involves the reduction of the corresponding sulfonyl chloride. For instance, 4-tert-butyl-toluenesulfonyl-2-chloride can be reduced using a zinc-sulfuric acid couple to yield the corresponding thiophenol.^[7]

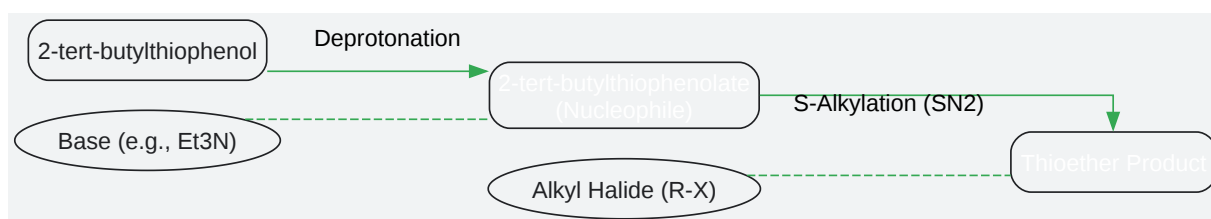
Key Reactions

- Acidity and Thiolate Formation: As a thiol, **2-tert-butylthiophenol** is weakly acidic (predicted $\text{pK}_a \approx 6.86$) and can be deprotonated by a suitable base (e.g., triethylamine, sodium hydroxide) to form the corresponding thiolate anion.^[1] This thiolate is a potent nucleophile.
- S-Alkylation and S-Acylation: The thiolate anion readily participates in nucleophilic substitution reactions with alkyl halides (S-alkylation) or acyl chlorides (S-acylation) to form thioethers and thioesters, respectively. The steric bulk of the tert-butyl group can slow the rate of these reactions compared to unhindered thiophenols, a factor that can be exploited for selective transformations.
- Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents typically convert thiols to disulfides. However, the steric hindrance provided by the ortho-tert-butyl group makes the

formation of the corresponding disulfide from **2-tert-butylthiophenol** more difficult than for sterically unencumbered thiophenols like thiophenol itself. This increased stability against aerial oxidation is a key practical advantage.

- **Use as a Deprotecting Agent:** In drug development, particularly in oligonucleotide synthesis, substituted thiophenols are valuable reagents. A structurally related compound, 2-methyl-5-tert-butylthiophenol, in the presence of a base like triethylamine, is used to efficiently remove methyl protecting groups from phosphate and phosphorothioate triesters.[8][9][10] This application leverages the nucleophilicity of the thiolate to cleave the methyl group, with the bulky substituents rendering the reagent less odorous and potentially less toxic than thiophenol.[8][10]

The diagram below illustrates the fundamental reactivity of **2-tert-butylthiophenol**, focusing on thiolate formation and subsequent S-alkylation.



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Caption: Reaction pathway for the deprotonation and S-alkylation of **2-tert-butylthiophenol**.

Applications in Research and Drug Development

The unique properties of **2-tert-butylthiophenol** make it a valuable tool in organic synthesis and for professionals in drug development.

- **Sterically Hindered Building Block:** The compound serves as a precursor for introducing a bulky ortho-substituted arylthiol moiety into a larger molecule. This can be used to influence the conformation of the target molecule or to provide steric protection to a nearby functional group.

- Antioxidant and Stabilizer Intermediate: Phenolic and thiophenolic compounds are known for their antioxidant properties. While 2,4-di-tert-butylphenol is a well-known commercial antioxidant,[11] **2-tert-butylthiophenol** can be used as an intermediate in the synthesis of more complex antioxidants and stabilizers for materials like polymers.[7][12]
- Oligonucleotide Synthesis: As demonstrated by its analogs, sterically hindered thiophenols are effective as deprotecting agents in solid-phase oligonucleotide synthesis, offering a less hazardous alternative to simple thiophenol.[8][10] The tert-butyl group contributes to reduced volatility and odor, which is a significant practical benefit in a laboratory setting.

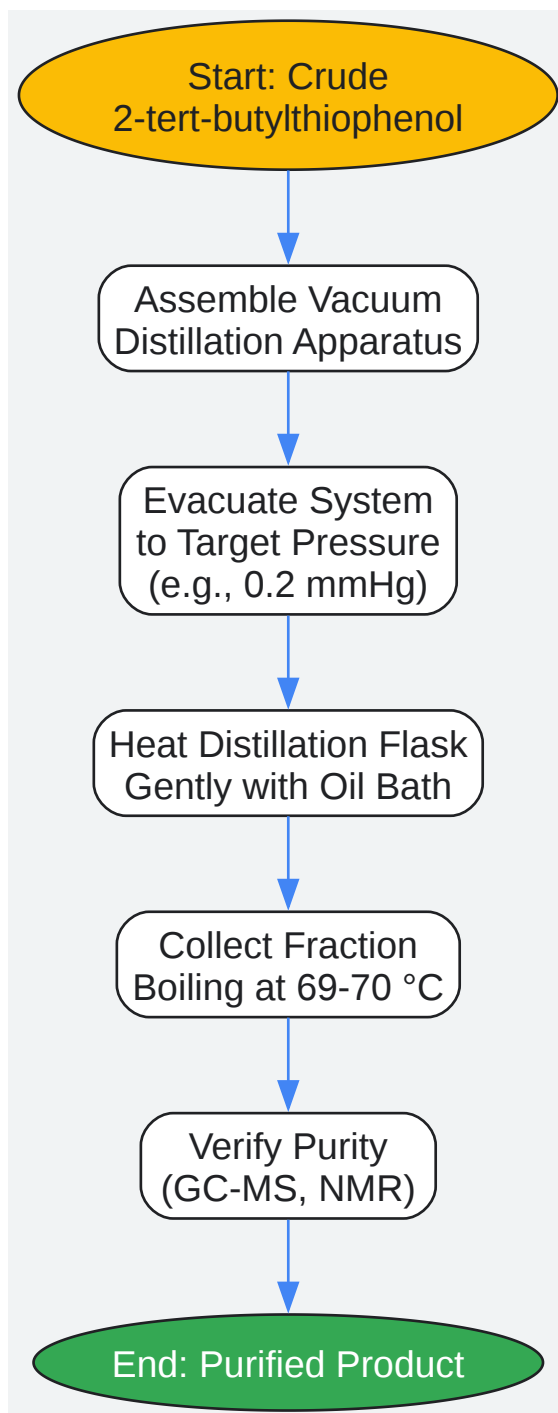
Experimental Protocols

Adherence to validated protocols is essential for safety and reproducibility.

Protocol for Purification by Vacuum Distillation

Causality: Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying **2-tert-butylthiophenol** to prevent thermal decomposition.

Workflow Diagram



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Caption: Workflow for the purification of **2-tert-butylthiophenol** via vacuum distillation.

Step-by-Step Procedure:

- **Apparatus Setup:** Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased and sealed. Use a magnetic stirrer in the distillation flask.
- **System Evacuation:** Charge the distillation flask with the crude **2-tert-butylthiophenol**. Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 0.2 mmHg).
- **Heating:** Once the pressure is stable, begin gently heating the distillation flask using an oil bath.
- **Fraction Collection:** Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected temperature (69-70 °C at 0.2 mmHg).[\[1\]](#)[\[6\]](#)
- **Validation:** After collection, confirm the purity of the distilled product using an appropriate analytical technique, such as GC-MS or ¹H NMR spectroscopy.
- **Storage:** Store the purified, colorless to pale yellow liquid under an inert atmosphere (e.g., nitrogen) at 2-8°C to prevent oxidation.[\[1\]](#)[\[6\]](#)

Safety, Handling, and Storage

As a responsible scientist, understanding and mitigating the risks associated with **2-tert-butylthiophenol** is paramount.

Hazard Identification

According to GHS classifications, **2-tert-butylthiophenol** is associated with the following hazards:

- H302: Harmful if swallowed.[\[1\]](#)[\[2\]](#)
- H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[13]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.
- Hygiene: Wash hands thoroughly after handling.[13] Avoid contact with skin, eyes, and clothing.

Storage

- Store in a tightly closed container in a cool, dry place.
- The compound is air-sensitive; storage under an inert atmosphere of nitrogen is recommended to prevent degradation.[1]
- Recommended storage temperature is 2-8°C.[1][6]

Conclusion

2-tert-butylthiophenol is a specialized chemical reagent whose utility is defined by the steric influence of its ortho-tert-butyl group. This feature enhances its stability against oxidation and modulates its reactivity, making it a valuable building block in organic synthesis and a potentially safer alternative to simpler thiols in applications like oligonucleotide deprotection. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

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